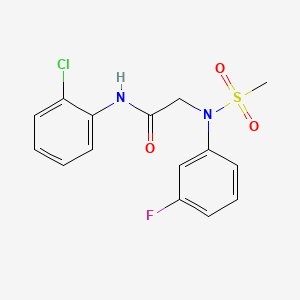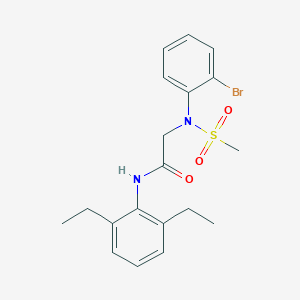![molecular formula C14H12ClN3O5S B3551962 2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide](/img/structure/B3551962.png)
2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
概要
説明
2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and an acetamide group attached to a nitrophenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major products formed from these reactions include various substituted sulfonamides and amines.
科学的研究の応用
2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent. Additionally, the nitrophenyl group may contribute to the compound’s ability to induce oxidative stress in cancer cells, leading to cell death.
類似化合物との比較
2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)benzenesulfonamide: Similar structure but lacks the nitrophenyl group, which may result in different biological activities.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of the nitrophenyl group, leading to different chemical and biological properties.
Phenoxy acetamide derivatives: These compounds have different substituents on the acetamide group, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c15-10-4-6-13(7-5-10)24(22,23)16-9-14(19)17-11-2-1-3-12(8-11)18(20)21/h1-8,16H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWNCMQLOBDVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-3-methyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3551882.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3551894.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B3551900.png)
![[4-[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]piperazin-1-yl]-[2-methyl-5-(2-methylpropyl)furan-3-yl]methanone](/img/structure/B3551911.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3551915.png)
![2-(2,5-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3551918.png)

![{3-bromo-5-chloro-4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B3551929.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3551940.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3551945.png)
![2-[(5Z)-5-(2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3551946.png)

![N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B3551967.png)
![N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3551969.png)
